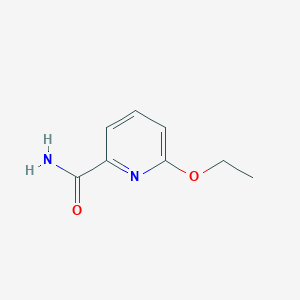
3-Bromo-4-chloro-5-fluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using ortho-substituted benzaldehydes and hydrazine derivatives. The process is optimized for high yield and purity, with minimal byproducts. Solvent-free and catalyst-free conditions are sometimes used to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-4-chloro-5-fluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a core structure in the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
- 3-Bromo-4-chloro-1H-indazole
- 3-Bromo-5-fluoro-1H-indazole
- 4-Chloro-5-fluoro-1H-indazole
Uniqueness: 3-Bromo-4-chloro-5-fluoro-1H-indazole is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various derivatives with tailored biological activities .
Properties
Molecular Formula |
C7H3BrClFN2 |
|---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-fluoro-2H-indazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,(H,11,12) |
InChI Key |
UDIGLCKZOQLKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


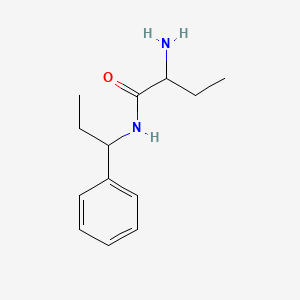
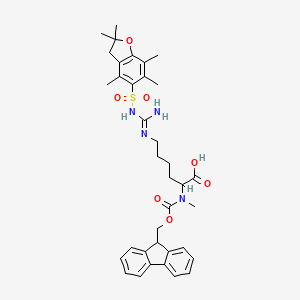
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)

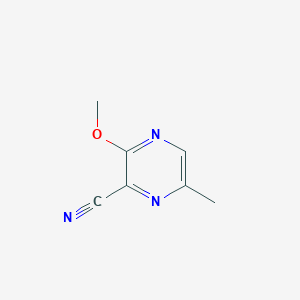
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
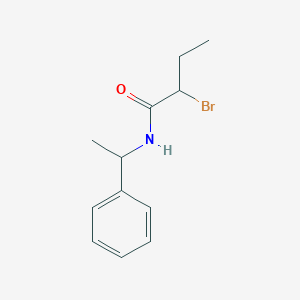

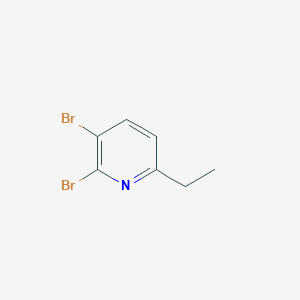
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)

